4-Bromo-5-fluoro-2-methylbenzaldehyde

Lipophilicity Drug Design ADME

This trisubstituted benzaldehyde features a unique para-bromo, meta-fluoro, and ortho-methyl pattern, enabling superior metabolic stability and membrane permeability in drug candidates. Its bromine handle facilitates cross-coupling, while fluorine enhances 19F NMR studies. High purity ensures reproducible SAR exploration, making it a critical, non-substitutable building block for demanding medicinal and agrochemical R&D.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 861928-26-9
Cat. No. B1280888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-methylbenzaldehyde
CAS861928-26-9
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C=O)F)Br
InChIInChI=1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
InChIKeyXTCHJHTWCZHFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 861928-26-9): Core Physicochemical & Synthetic Intermediate Profile


4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 861928-26-9) is a trisubstituted aromatic aldehyde with the molecular formula C8H6BrFO and a molecular weight of 217.03 g/mol . It features a unique substitution pattern with a bromine atom at the para position, a fluorine atom at the meta position, and a methyl group at the ortho position relative to the aldehyde functionality . Its primary utility is as a versatile halogenated building block in the synthesis of more complex organic molecules for pharmaceutical and agrochemical research .

Why Substitution Patterns Dictate Procurement Choices for 4-Bromo-5-fluoro-2-methylbenzaldehyde


In medicinal and agrochemical chemistry, the specific arrangement of substituents on an aromatic ring profoundly impacts a molecule's reactivity, binding affinity, and physicochemical properties. The concurrent presence of a para-bromo (a heavy atom for X-ray crystallography and a handle for cross-coupling), a meta-fluoro (a strong electron-withdrawing group that alters metabolic stability and lipophilicity), and an ortho-methyl group (providing steric hindrance) creates a uniquely differentiated reactivity and property profile . Substituting 4-Bromo-5-fluoro-2-methylbenzaldehyde with a regioisomer or a mono-substituted analog like 4-bromo-2-methylbenzaldehyde will lead to different reaction outcomes, altered molecular conformations, and distinct physicochemical properties such as LogP and melting point, which are critical for solubility and formulation . Therefore, generic substitution without rigorous revalidation of downstream chemistry and biological activity is not scientifically justifiable.

Quantitative Differentiation Guide: 4-Bromo-5-fluoro-2-methylbenzaldehyde vs. Closest Analogs


Lipophilicity (LogP) Comparison vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the meta position significantly modulates the compound's lipophilicity compared to its non-fluorinated analog. The measured LogP for 4-Bromo-5-fluoro-2-methylbenzaldehyde is 3.20 , which is higher than that of 4-bromo-2-methylbenzaldehyde (LogP = 2.82 at pH 5.5/7.4) . This increase in LogP is a critical differentiator, as it implies enhanced membrane permeability and altered distribution characteristics, a common and desirable effect of strategic fluorine incorporation in medicinal chemistry.

Lipophilicity Drug Design ADME

Purity and Analytical Specification vs. Industry Standard

Commercially available 4-Bromo-5-fluoro-2-methylbenzaldehyde is supplied with a standard purity of ≥97% or ≥98% by HPLC . This high purity level is a key differentiator from lower-grade or custom-synthesized batches of similar building blocks, which may contain regioisomeric or dehalogenated impurities that can derail sensitive catalytic reactions or confound biological assay results. The availability of batch-specific analytical data (e.g., NMR, HPLC) from reputable vendors supports its use in precise synthetic sequences .

Quality Control Synthetic Intermediate Procurement Specification

Reactivity Profile: Site-Selectivity for Further Derivatization

The unsymmetrical substitution pattern of 4-Bromo-5-fluoro-2-methylbenzaldehyde enables orthogonal reactivity. Literature indicates that reactions with nucleophiles proceed preferentially at the 5-fluoro position, which is activated by the fluorine atom . In contrast, analogs like 4-bromo-2-methylbenzaldehyde lack this activated site for nucleophilic substitution, and analogs like 5-fluoro-2-methylbenzaldehyde lack the bromine handle for metal-catalyzed cross-coupling. This dual reactivity is a class-level advantage for halogenated benzaldehydes with this specific substitution pattern.

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Prime Application Scenarios for Procuring 4-Bromo-5-fluoro-2-methylbenzaldehyde


Synthesis of Fluorinated Heterocycles for Drug Discovery

4-Bromo-5-fluoro-2-methylbenzaldehyde is a critical building block for constructing fluorinated heterocyclic scaffolds, such as quinolines, indoles, or benzimidazoles . Its quantifiably higher LogP compared to non-fluorinated analogs (Evidence 1) makes it a preferred choice for projects aiming to enhance the metabolic stability and membrane permeability of lead compounds. The dual reactivity (Evidence 3) allows for efficient, sequential derivatization to explore structure-activity relationships (SAR) around a core pharmacophore.

Creation of Molecular Probes with Heavy Atom Labels

The presence of a bromine atom makes this compound suitable for use as a synthetic precursor for heavy-atom-labeled molecular probes used in X-ray crystallography . The high purity (Evidence 2) is essential for ensuring that the resulting protein-ligand complex is homogeneous and that the electron density map is of sufficient quality for unambiguous structural determination. The unique substitution pattern can also be used to introduce fluorine for 19F NMR studies.

Development of Agrochemical Intermediates

The compound's specific substitution pattern is valuable in the agrochemical industry for synthesizing novel herbicides and fungicides . The combination of electron-withdrawing groups (Br, F) and a methyl group can fine-tune the physicochemical properties of a final active ingredient to optimize its uptake, translocation, and environmental persistence. The high purity (Evidence 2) ensures reproducibility in large-scale process chemistry development.

Technical Documentation Hub

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